molecular formula C9H14N2OS B15322638 1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one

1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one

Cat. No.: B15322638
M. Wt: 198.29 g/mol
InChI Key: KHZPDJFOSNUNSR-UHFFFAOYSA-N
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Description

1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one is a sulfur-containing pyrazole derivative with a ketone and thioether functional group. Its structure comprises a 1H-pyrazole ring substituted with a propan-2-yl group at the N1 position and a methylsulfanyl-ethanone moiety at the C5 position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as Voxelotor (a sickle cell disease therapeutic), which shares the 1-(propan-2-yl)-1H-pyrazol-5-yl motif .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

S-[(2-propan-2-ylpyrazol-3-yl)methyl] ethanethioate

InChI

InChI=1S/C9H14N2OS/c1-7(2)11-9(4-5-10-11)6-13-8(3)12/h4-5,7H,6H2,1-3H3

InChI Key

KHZPDJFOSNUNSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CSC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually employed.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazoles or amine-substituted pyrazoles.

Scientific Research Applications

1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core pyrazole-thioether-ketone scaffold is shared with several derivatives (Table 1). Key structural variations include:

  • Substituents on the pyrazole ring : Propan-2-yl (isopropyl) at N1 is a common feature, while modifications at C3/C5 influence electronic and steric properties.
  • Thioether linkage : Replacing the methylsulfanyl group with aryl or heteroaryl substituents alters lipophilicity and reactivity.
  • Ketone moiety: The ethanone group is conserved in many analogs but may be substituted with halogens or aromatic rings for enhanced bioactivity.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one Propan-2-yl (N1), methylsulfanyl (C5) C10H15N3OS 225.31*
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Chlorophenyl (C=O), 4-methylpyrazole (C1) C12H11ClN2O 234.68
1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one Ethyl (N1), propan-2-yl (C3) C10H16N2O 180.25
2-Hydroxy-6-{[2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methoxy}benzaldehyde (Voxelotor) Pyridinyl-propan-2-ylpyrazole, benzaldehyde C21H20N4O3 376.41
1-(5-Methyl-1H-indol-6-yl)ethan-1-one Indole (aromatic), methyl (C5) C11H11NO 173.21

*Calculated using PubChem’s molecular formula and atomic weights.

Physicochemical Properties
  • Melting Point : Pyrazole derivatives with electron-withdrawing groups (e.g., SO2 in ) exhibit higher melting points (265–266°C) due to increased crystallinity . The target compound’s melting point is unreported but expected to be lower (~100–150°C) based on its less polar structure.
  • Spectroscopic Data : IR peaks for C=O (1666 cm⁻¹) and C=N (1587 cm⁻¹) in are consistent with pyrazolone-ketone systems. The target compound’s IR would show similar C=O (~1680 cm⁻¹) and S–C (~700 cm⁻¹) stretches .
  • Purity : Commercial analogs (e.g., Enamine Ltd. compounds) are typically ≥95% pure .

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